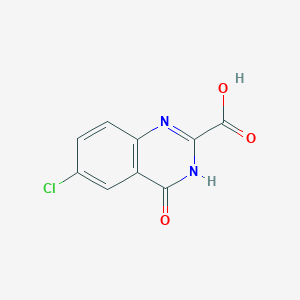

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-oxo-3H-quinazoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAAEYMCOXCPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629086 |

Source

|

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480451-49-8 |

Source

|

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: A Cornerstone for Next-Generation Kinase Inhibitors

This guide provides a comprehensive technical overview of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a pivotal heterocyclic compound in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical attributes, synthesis, and its critical role as a scaffold for potent kinase inhibitors, with a particular focus on p21-activated kinase 4 (PAK4).

Introduction: The Quinazoline Scaffold in Modern Therapeutics

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functionalities, enabling precise interactions with biological targets. Derivatives of the quinazoline nucleus have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This compound has emerged as a particularly valuable intermediate. Its strategic substitution with a chlorine atom at the 6-position and a carboxylic acid at the 2-position provides key handles for synthetic elaboration and crucial interaction points with target proteins. Notably, this compound is a foundational building block for a new class of highly selective p21-activated kinase 4 (PAK4) inhibitors, which are showing significant promise in oncology.[3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 480451-49-8 | [4] |

| Molecular Formula | C₉H₅ClN₂O₃ | [4] |

| Molecular Weight | 224.6 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [7] |

Safety Information:

According to its Safety Data Sheet (SDS), this compound is classified as a warning-level hazardous substance.[7] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[6] Work in a well-ventilated area, such as a fume hood, is essential to avoid inhalation of dust or fumes.[6]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate. The rationale for this two-step approach lies in the greater control and higher yields often associated with the initial cyclization to form the ester, followed by a straightforward saponification.

Synthesis of Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate

The precursor ester can be synthesized via a cyclization reaction between a substituted aniline and an oxalate derivative. A plausible and efficient method involves the reaction of 2-amino-5-chlorobenzonitrile with diethyl oxalate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzonitrile (1 equivalent) and diethyl oxalate (1.5 equivalents) in a high-boiling point solvent such as diphenyl ether.

-

Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. The high temperature is necessary to drive the intramolecular cyclization and formation of the quinazoline ring.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The crude solid is collected by filtration, washed with hexane to remove the high-boiling solvent, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate as a solid.

Hydrolysis to this compound

The final step is a standard ester hydrolysis under basic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add an excess of sodium hydroxide (e.g., 8 equivalents).[3]

-

Saponification: Heat the reaction mixture to a moderate temperature (e.g., 78 °C) and stir for 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Isolation: After cooling the reaction mixture, carefully acidify to a pH of approximately 2 using a suitable acid, such as hydrochloric acid.[3] The acidic product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to yield this compound.

The following diagram illustrates the overall synthetic workflow:

Mechanism of Action and Therapeutic Relevance: Targeting PAK4

The primary therapeutic interest in this compound lies in its role as a key structural motif for the development of potent and selective inhibitors of p21-activated kinase 4 (PAK4).

The PAK4 Signaling Pathway in Cancer

PAK4 is a serine/threonine kinase that is a key effector of the Rho family of small GTPases, particularly Cdc42.[8] It is frequently overexpressed in a variety of human cancers, including pancreatic, ovarian, and breast cancer, and its elevated expression is often correlated with poor prognosis.[9][10] PAK4 plays a crucial role in multiple oncogenic processes, including cell proliferation, migration, invasion, and resistance to apoptosis.[9][10]

The PAK4 signaling network is complex and intersects with several major cancer-related pathways, such as the PI3K/AKT, Wnt/β-catenin, and Raf/MEK/ERK pathways.[9][10] Upon activation by upstream signals like growth factors, PAK4 phosphorylates a range of downstream substrates.[9] A key downstream pathway involves the phosphorylation and activation of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization.[10] This leads to cytoskeletal remodeling, promoting cell motility and invasion.[10]

The Role of the this compound Scaffold

The this compound moiety serves as a critical pharmacophore for PAK4 inhibition. Structure-activity relationship (SAR) studies have revealed the importance of the quinazoline core for binding to the ATP-binding pocket of the kinase.[3] The carboxylic acid at the C-2 position provides a key attachment point for side chains that can be modified to enhance potency and selectivity. The chlorine atom at the C-6 position is particularly crucial; it is positioned in a way that allows for favorable van der Waals interactions within the kinase's active site, contributing significantly to both the potency and selectivity of the inhibitor against other kinases, including those within the same family.[3]

Experimental Workflows for Biological Evaluation

The evaluation of compounds derived from this compound as PAK4 inhibitors involves a series of in vitro biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PAK4. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Protocol Outline:

-

Reagents: Recombinant human PAK4 enzyme, a fluorescently labeled peptide substrate, ATP, and the test compound.

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a microplate, incubate the PAK4 enzyme with the test compound at various concentrations. c. Initiate the kinase reaction by adding the peptide substrate and ATP. d. After a set incubation period, stop the reaction and measure the level of substrate phosphorylation using a specific antibody that recognizes the phosphorylated substrate, coupled with a TR-FRET detection system.

-

Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of the inhibitor on cancer cells that are dependent on PAK4 signaling.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo): This assay measures the inhibitor's ability to suppress the growth of cancer cell lines with high PAK4 expression (e.g., A549 lung cancer cells).[3] Cells are treated with the inhibitor for 48-72 hours, and cell viability is quantified.

-

Wound Healing/Migration Assay: This assay assesses the inhibitor's effect on cell motility. A scratch is made in a confluent monolayer of cancer cells, and the rate of "wound" closure is monitored over time in the presence and absence of the inhibitor.[3]

-

Transwell Invasion Assay: This assay evaluates the inhibitor's ability to block the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.[3]

The following diagram outlines a typical workflow for evaluating a potential PAK4 inhibitor:

Quantitative Data for a Lead Compound

A prime example of a potent and selective PAK4 inhibitor derived from the this compound scaffold is the compound designated as 31 (CZh226) in a study by Hao et al. (2018).[3] This compound demonstrates the successful application of this core structure in drug design.

| Parameter | Value | Target | Reference |

| PAK4 Ki | 0.008 µM | PAK4 | [3] |

| PAK1 Ki | 2.770 µM | PAK1 | [3] |

| Selectivity | 346-fold (PAK1 vs PAK4) | - | [3] |

These data highlight the exceptional potency and selectivity for PAK4 achieved through the elaboration of the 6-chloro-quinazoline scaffold, underscoring the importance of this core intermediate.

Conclusion and Future Perspectives

This compound is a high-value chemical entity in the field of medicinal chemistry. Its well-defined synthesis and strategic functionalization make it an ideal starting point for the development of targeted therapeutics. The proven success of its derivatives as potent and selective PAK4 inhibitors validates the importance of the quinazoline scaffold and the specific substitution pattern of this compound. As our understanding of kinase signaling pathways in disease continues to grow, it is anticipated that this versatile building block will play a significant role in the discovery and development of novel drugs for cancer and other proliferative disorders.

References

-

Huang G, Yang Y, Luo Q, Li X. PAK4-mediated signaling pathways in cancer. PAK4 is activated by... ResearchGate. [Link]

-

Zhao F, Song H, Guo J, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J Med Chem. 2018;61(1):265-285. [Link]

-

Zhang Y, Wang Y, Li J, et al. PAK4 signaling pathways. PAK4 promotes cellular proliferation (top). ResearchGate. [Link]

-

Hao C, Zhao F, Song H, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J Med Chem. 2018;61(1):265-285. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. 2019;24(23):4289. [Link]

Sources

- 1. This compound | 480451-49-8 [chemicalbook.com]

- 2. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the quinazoline scaffold holds a privileged position, forming the core of numerous therapeutic agents.[1] The tailored substitution of this heterocyclic system allows for the fine-tuning of pharmacological activity, making a comprehensive understanding of the physicochemical properties of novel derivatives paramount for successful drug development. This guide focuses on a specific, yet significant, member of this family: 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid . While this compound is primarily recognized as a crucial intermediate in the synthesis of potent kinase inhibitors, its intrinsic properties dictate its reactivity, solubility, and overall suitability for further chemical elaboration.[2]

This document serves as a detailed technical resource, providing insights into the synthesis, predicted physicochemical characteristics, and the established methodologies for their experimental determination. Recognizing the current scarcity of published experimental data for this specific molecule, we present a robust framework built upon established principles of medicinal chemistry, computational predictions, and standardized analytical protocols. This approach offers a foundational understanding for researchers engaging with this and structurally related compounds.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

IUPAC Name: this compound CAS Number: 480451-49-8[3] Molecular Formula: C₉H₅ClN₂O₃ Molecular Weight: 224.61 g/mol

The structure, depicted below, features a quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Key functional groups that dictate its chemical behavior are the carboxylic acid at position 2, the ketone at position 4, and the chloro substituent at position 6 on the benzene ring.

Figure 1: Chemical structure and identifiers of the title compound.

Synthesis of this compound

The synthesis of the title compound has been reported as an intermediate in the development of p21-Activated Kinase 4 (PAK4) inhibitors. The following protocol is adapted from the literature.[2]

Synthetic Pathway

Figure 2: Synthetic workflow for the target compound.

Step-by-Step Protocol

-

Dissolution: To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium hydroxide (NaOH, approximately 8 equivalents).

-

Hydrolysis: Stir the reaction mixture in an oil bath at 78 °C for 1 hour. During this step, the ethyl ester is hydrolyzed to the corresponding carboxylate salt.

-

Acidification: After cooling the reaction mixture, acidify it to a pH of 2 using a suitable acid (e.g., hydrochloric acid). This protonates the carboxylate and the quinazolinone nitrogen, leading to the precipitation of the final product.

-

Isolation: The resulting precipitate, this compound, can be collected by filtration, washed with water, and dried.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates of key physicochemical properties that are critical for drug development. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Significance in Drug Development |

| pKa (acidic) | 2.5 - 3.5 | Governs the ionization state of the carboxylic acid group, impacting solubility and interactions with biological targets. |

| pKa (basic) | 6.0 - 7.0 | Relates to the protonation of the quinazolinone nitrogen, influencing solubility and membrane permeability. |

| logP | 1.5 - 2.5 | Indicates the lipophilicity of the molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. |

| Aqueous Solubility | Low to moderate | Directly affects the bioavailability of the compound and its suitability for various formulations. |

Disclaimer: The values presented in the table are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.

Experimental Determination of Physicochemical Properties

To obtain definitive data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for the characterization of new chemical entities.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like the title compound, potentiometric titration is a robust method for determining the pKa values.[2]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the resulting titration curve is used to determine the pKa values at the half-equivalence points.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic or basic group has been neutralized (the inflection point of the titration curve).

Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter for predicting the ADME properties of a drug candidate. The shake-flask method is the traditional and most reliable method for its determination.[4]

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water])

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.

This high-throughput method is often used in early drug discovery to rank compounds.[5]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, often by nephelometry (light scattering).

Step-by-Step Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

-

Incubation and Measurement: Incubate the plate and measure the turbidity or light scattering at various time points to determine the concentration at which precipitation occurs.

This method determines the equilibrium solubility and is considered more definitive.[6]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer until the concentration of the dissolved compound reaches a constant value.

Step-by-Step Protocol:

-

Equilibration: Add an excess of the solid compound to a vial containing the aqueous buffer.

-

Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate by a suitable analytical method (e.g., HPLC-UV).

Spectroscopic Characterization (Predicted)

-

¹H NMR: Aromatic protons on the quinazolinone ring system are expected to appear in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), and the N-H proton of the quinazolinone ring will also appear as a broad singlet.

-

¹³C NMR: The carbonyl carbons of the quinazolinone and the carboxylic acid will be the most downfield signals, typically in the range of δ 160-180 ppm. Aromatic carbons will resonate in the δ 110-150 ppm region.

-

FT-IR: Characteristic vibrational bands are expected for the C=O stretching of the ketone and carboxylic acid (around 1650-1750 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 224/226, showing the characteristic isotopic pattern for a molecule containing one chlorine atom. Fragmentation would likely involve the loss of COOH, Cl, and other small neutral molecules.[7]

Conclusion and Future Perspectives

This compound is a valuable synthetic intermediate with physicochemical properties that are crucial for its application in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, predicted properties, and the standard methodologies for their experimental validation. While the lack of extensive experimental data necessitates a reliance on computational predictions at present, the protocols and frameworks outlined herein provide a clear path for researchers to thoroughly characterize this and similar molecules.

The interplay of its acidic and basic centers, coupled with its moderate lipophilicity, suggests a molecule with tunable properties that can be exploited in the design of more complex drug candidates. Future work should focus on the experimental determination of the properties discussed to validate the computational models and to build a more complete profile of this important chemical entity. Such data will undoubtedly contribute to the rational design of the next generation of quinazoline-based therapeutics.

References

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Rowan's Free Online pKa Calculator. Rowan. [Link]

-

LogP / LogD shake-flask method. protocols.io. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Solubility Predictor. Chemaxon. [Link]

-

Molinspiration Cheminformatics. Molinspiration. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. National Center for Biotechnology Information. [Link]

-

Recent progress in the computational prediction of aqueous solubility and absorption. National Center for Biotechnology Information. [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive of the University of Angers. [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

-

6-Chloro-4-phenylquinazoline-2-carboxylic acid. PubChem. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation. Semantic Scholar. [Link]

-

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. PubChem. [Link]

-

Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. National Center for Biotechnology Information. [Link]

-

Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. acdlabs.com [acdlabs.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. researchgate.net [researchgate.net]

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid CAS number

An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

Topic: this compound CAS Number: 480451-49-8

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry. Its rigid quinazoline scaffold serves as a crucial building block, or synthon, for the development of highly specific and potent therapeutic agents. While not an end-product drug itself, its true value lies in its role as a key intermediate in the synthesis of targeted therapies, most notably p21-activated kinase 4 (PAK4) inhibitors.[1] PAK kinases have been implicated in the regulation of cell motility and morphology and are considered important effectors of Rho family GTPases.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization, and its pivotal application in the discovery of next-generation oncology treatments.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is the starting point for any research application. These characteristics dictate handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 480451-49-8 | [2][3] |

| Molecular Formula | C₉H₅ClN₂O₃ | [2] |

| Molecular Weight | 224.6 g/mol | [2] |

| IUPAC Name | This compound | - |

| Appearance | Typically a solid | [1] |

| Purity Specification | ≥95% (Commercially available) | [2] |

| Long-Term Storage | Store in a cool, dry place | [2] |

Synthesis Protocol: From Ester to Carboxylic Acid

The synthesis of this compound is most commonly achieved through the hydrolysis of its ethyl ester precursor, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.[1] This is a robust and high-yielding saponification reaction.

Causality of Experimental Choices

-

Choice of Base (NaOH): Sodium hydroxide is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis.

-

Solvent System (Ethanol/Water): A mixed solvent system is employed to ensure the solubility of both the organic starting material (ester) and the inorganic base (NaOH). Water is essential for the hydrolysis reaction itself.

-

Heating (78 °C): The reaction is heated to increase the rate of reaction, ensuring the hydrolysis proceeds to completion in a reasonable timeframe.[1]

-

Acidification (HCl): After hydrolysis, the product exists as a sodium carboxylate salt. Acidification with a strong acid like HCl is necessary to protonate the carboxylate, causing the desired neutral carboxylic acid to precipitate out of the solution, allowing for its isolation.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target compound via ester hydrolysis.

Step-by-Step Methodology

Materials:

-

Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1.0 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated or 2M)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (e.g., 6.0 g, 23.8 mmol) in a 1:1 mixture of ethanol and water (e.g., 80 mL each).[1]

-

Base Addition: Add sodium hydroxide (e.g., 7.8 g, 195 mmol) to the solution.[1]

-

Heating: Equip the flask with a condenser and heat the reaction mixture in an oil bath to 78 °C. Stir vigorously for 1 hour.[1]

-

Cooling: After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

-

Acidification & Precipitation: Carefully acidify the reaction mixture to a pH of 2 using hydrochloric acid. A precipitate will form as the sodium salt of the product is converted to the free carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected solid with cold water to remove any residual salts. Dry the product under vacuum to yield this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms that the desired product has been obtained and is suitable for further use.

Analytical Workflow Diagram

Caption: A standard workflow for the analytical verification of the synthesized compound.

Expected Analytical Outcomes

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the quinazoline ring system and a broad singlet for the carboxylic acid proton. The specific chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound (224.6 g/mol ), likely as the [M-H]⁻ ion at m/z 223.6 in negative ion mode or [M+H]⁺ at m/z 225.6 in positive ion mode.

-

Infrared (IR) Spectroscopy: The IR spectrum is critical for confirming the functional groups. Key expected peaks include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the ketone on the quinazoline ring (around 1680 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).

Application in Drug Discovery: A Precursor to PAK4 Inhibitors

The primary significance of this compound is its use as a foundational scaffold for potent and selective p21-activated kinase 4 (PAK4) inhibitors.[1]

PAK4 as a Therapeutic Target in Oncology

PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell survival, and proliferation. Overexpression of PAK4 is observed in numerous cancers, such as pancreatic, lung, and breast cancer, making it an attractive target for therapeutic intervention.[1] Inhibition of PAK4 can disrupt these oncogenic signaling pathways, leading to reduced tumor growth and metastasis.

Role of the Quinazoline Scaffold

The quinazoline core derived from this compound is elaborated through further chemical reactions to create final drug candidates. The carboxylic acid group is typically converted to an amide, allowing for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of the PAK4 enzyme. The 6-chloro substituent is particularly important, as it can form van der Waals interactions with key amino acids like Phe397, Glu399, and Ile327 in the hinge region of the kinase, contributing to both potency and selectivity.[1]

PAK4 Signaling and Inhibition Pathway

Caption: Simplified PAK4 signaling pathway and the mechanism of its inhibition.

Conclusion

This compound (CAS 480451-49-8) is more than a mere chemical entry; it is an enabling tool for modern drug discovery. Its straightforward synthesis and versatile chemical handles make it an invaluable starting point for constructing complex molecules designed to interact with specific biological targets. Its role in the development of PAK4 inhibitors highlights the critical importance of such foundational molecules in the ongoing search for effective cancer therapies.[1] This guide provides the essential technical knowledge for researchers to synthesize, verify, and utilize this compound in their scientific endeavors.

References

-

AK Scientific, Inc. This compound Product Page. [2]

-

ChemicalBook. This compound (CAS 480451-49-8). [3]

-

Zhang, L., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [1]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12211233, 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. [5]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21817693, 6-Chloro-4-phenylquinazoline-2-carboxylic acid. [6]

-

MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 480451-49-8 this compound AKSci 5437EM [aksci.com]

- 3. This compound | 480451-49-8 [chemicalbook.com]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | C15H8Cl2N2O2 | CID 12211233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-4-phenylquinazoline-2-carboxylic acid | C15H9ClN2O2 | CID 21817693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

mechanism of action of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

An In-Depth Technical Guide to the Putative Mechanisms of Action of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: A Molecule of Untapped Potential

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Within this esteemed class of heterocycles, this compound represents a molecule of significant interest, yet its precise mechanism of action remains to be fully elucidated. This guide, therefore, ventures into the realm of informed scientific postulation, synthesizing evidence from structurally related compounds to present a comprehensive overview of its likely molecular targets and signaling pathways. As senior application scientists, we embrace the challenge of navigating the knowns and unknowns, offering not just a review of existing data, but a forward-looking roadmap for future investigation.

The Structural Anatomy of a Privileged Scaffold

The chemical architecture of this compound is a confluence of functionalities that hint at its potential biological roles. The quinazolinone core is a common feature in many bioactive molecules, often serving as a rigid scaffold for the precise spatial orientation of key interacting groups. The presence of a carboxylic acid at the 2-position is particularly noteworthy, as this acidic moiety is frequently crucial for the biological activity of related quinazolinone and quinoline derivatives, suggesting its involvement in critical binding interactions with target proteins.[1][2] Furthermore, the chloro-substituent at the 6-position can significantly influence the electronic properties and binding affinity of the molecule, a feature that has been exploited in the design of selective kinase inhibitors.[3]

Potential Mechanisms of Action: An Evidence-Based Exploration

Given the chemical landscape of our lead molecule, we can hypothesize several plausible mechanisms of action based on the established activities of its structural analogs.

Hypothesis A: Inhibition of Protein Kinases

The quinazoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Numerous quinazoline derivatives have been developed as potent anticancer agents that target key signaling kinases.

-

P21-Activated Kinase 4 (PAK4): Structurally similar 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of PAK4.[3] The 6-chloro group, in particular, has been shown to engage in van der Waals interactions within the kinase's hinge region, contributing to both potency and selectivity.[3] It is plausible that this compound could adopt a similar binding mode, with the carboxylic acid potentially forming hydrogen bonds with key residues in the ATP-binding pocket.

-

Phosphoinositide 3-Kinase (PI3K): Chloro methylquinazolinone derivatives have demonstrated inhibitory activity against PI3K-δ, a key enzyme in cellular signaling pathways involved in cell growth, proliferation, and survival.[4] The inhibition of the PI3K/AKT/mTOR pathway is a validated strategy in cancer therapy.

Below is a conceptual workflow for assessing the kinase inhibitory potential of this compound.

Caption: Putative inhibition of KATs in the kynurenine pathway.

Hypothesis C: Targeting Other Critical Enzymes

The versatility of the quinoline and quinazoline scaffolds extends to the inhibition of other enzymes vital for pathogen survival or aberrant cell proliferation.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Certain quinoline carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway. [2]Inhibition of this enzyme disrupts DNA and RNA synthesis and is a validated anticancer and anti-inflammatory strategy. The carboxylic acid moiety is often essential for this activity. [2]

-

HIV-1 Reverse Transcriptase Inhibition: A related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by targeting the enzyme reverse transcriptase. [5]This suggests that the chloroxoquinoline core could serve as a scaffold for the development of novel antiretroviral agents.

Experimental Validation: A Self-Validating Approach

To move from hypothesis to established mechanism, a rigorous and systematic experimental approach is paramount. The following protocols are designed to be self-validating, with each step providing the foundation for the next level of inquiry.

Protocol 1: Broad-Spectrum Kinase Inhibition Profiling

Objective: To perform an unbiased screen of the compound against a large panel of human kinases to identify potential targets.

Methodology:

-

Compound Preparation: Synthesize and purify this compound to >98% purity as confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.

-

Kinase Panel Screening: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a concentration of 10 µM against a panel of at least 400 human kinases. The assay format is typically a radiometric (33P-ATP) or fluorescence-based (e.g., Z'-Lyte™) assay.

-

Data Analysis: Identify kinases for which the compound exhibits >50% inhibition at 10 µM.

-

Dose-Response Analysis: For the identified "hit" kinases, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the IC50 value for each.

-

Mechanism of Inhibition Studies: For the most potent hits, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

Protocol 2: Kynurenine Pathway Enzyme Activity Assays

Objective: To assess the inhibitory activity of the compound against key enzymes in the kynurenine pathway.

Methodology:

-

Enzyme Procurement: Obtain recombinant human kynurenine aminotransferases (KAT-I, KAT-II, KAT-III, KAT-IV).

-

Assay Principle: The assay measures the conversion of kynurenine and a co-substrate (e.g., α-ketoglutarate) to kynurenic acid. The formation of kynurenic acid can be monitored spectrophotometrically or by HPLC.

-

Assay Procedure:

-

Incubate the recombinant enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding kynurenine and the co-substrate.

-

After a defined incubation period, stop the reaction and measure the amount of kynurenic acid produced.

-

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing key parameters that should be determined through the experimental workflows described above.

| Parameter | Potential Target | Anticipated Value | Reference Compound |

| IC50 | PAK4 | < 1 µM | Compound 31 [3] |

| IC50 | PI3K-δ | 1-10 µM | Compound 5d [4] |

| IC50 | KAT-II | < 10 µM | Kynurenic Acid Analogs |

| IC50 | DHODH | < 5 µM | Brequinar Sodium [2] |

| Ki | HIV-1 RT | < 1 µM | Compound A [5] |

Concluding Remarks and Future Directions

This compound stands as a molecule with considerable therapeutic promise, stemming from a privileged chemical scaffold. While its definitive mechanism of action awaits discovery, the evidence-based hypotheses presented in this guide offer a solid foundation for future research. The proposed experimental workflows provide a clear path to elucidating its molecular targets and cellular effects. Further investigations should also include comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties. The journey to understanding and potentially harnessing the full therapeutic potential of this compound is an exciting prospect for the scientific community.

References

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [1]2. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. [6]3. Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure. [7]4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [8]5. Inhibitors of the kynurenine pathway. PubMed. [9]6. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [3]7. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed Central. [10]8. Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [2]9. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [5]10. Kynurenine-pathway inhibitors. The structures of selected compounds... ResearchGate. [11]11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [12]12. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Hoffman Fine Chemicals. [13]13. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. [14]14. Potential of kynurenine metabolites in drug development against neurodegenerative diseases. National Institutes of Health. [15]15. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect. [4]16. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [16]17. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect. [17]18. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [18]19. This compound. ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arabjchem.org [arabjchem.org]

- 5. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hoffmanchemicals.com [hoffmanchemicals.com]

- 14. preprints.org [preprints.org]

- 15. Potential of kynurenine metabolites in drug development against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a key derivative, 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, not as a standalone therapeutic agent, but as a pivotal synthetic intermediate for the development of potent and selective bioactive molecules. We will delve into its synthesis, chemical properties, and, most importantly, the significant biological activities exhibited by its derivatives, particularly in the realms of oncology. This document serves as a technical resource for researchers aiming to leverage this versatile chemical entity in drug discovery programs.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazolines and their oxidized counterparts, quinazolinones, are nitrogen-containing heterocyclic compounds that have garnered immense interest in pharmaceutical research. Their derivatives are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2]. The structural versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound represents a crucial building block in this context, offering multiple points for chemical modification to generate libraries of novel compounds with therapeutic potential.

Synthesis and Chemical Properties

The synthesis of this compound is a well-documented process, often starting from more readily available precursors. A common synthetic route involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of the title compound is provided below, based on established laboratory procedures[1]:

-

Starting Material: Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.

-

Reagents: Sodium hydroxide (NaOH), ethanol, and water.

-

Procedure:

-

Dissolve ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (e.g., 6.0 g, 23.8 mmol) in a mixture of ethanol (80 mL) and water (80 mL).

-

Add sodium hydroxide (e.g., 7.8 g, 195 mmol) to the solution.

-

Heat the reaction mixture to 78 °C in an oil bath and stir for 1 hour.

-

After allowing the mixture to cool, acidify it to a pH of 2 using a suitable acid (e.g., hydrochloric acid).

-

The resulting precipitate is the desired product, 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, which can be collected by filtration, washed, and dried.

-

The carboxylic acid and chloro-substituents, along with the quinazolinone core, provide multiple reactive sites for further chemical modifications, making it an ideal intermediate for combinatorial chemistry and the synthesis of targeted derivatives.

Biological Activity of Derivatives

While direct biological data for this compound is limited, its derivatives have shown significant promise in several therapeutic areas, most notably in cancer treatment.

Anticancer Activity: Potent Inhibition of p21-Activated Kinase 4 (PAK4)

A significant body of research has focused on the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4)[1]. PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Its overexpression is implicated in the progression of several cancers, making it an attractive target for anticancer drug development.

The 6-chloro substituent on the quinazoline ring has been shown to be critical for the potency and selectivity of these PAK4 inhibitors. It is thought to engage in van der Waals interactions within a specific region of the kinase's ATP-binding pocket[1]. Derivatives of this compound have demonstrated the ability to inhibit the migration and invasion of tumor cells by modulating PAK4-directed downstream signaling pathways[1].

Caption: PAK4 signaling pathway and the point of inhibition by 6-chloroquinazoline derivatives.

General Antitumor Effects and Apoptosis Induction

Beyond PAK4 inhibition, other derivatives of 6-chloro-quinazoline have been synthesized and evaluated for their broader antitumor activities. Studies have shown that certain derivatives can induce apoptosis in various human cancer cell lines, including gastric and breast cancer cells[3]. These findings suggest that the 6-chloro-quinazoline scaffold can be a template for developing anticancer agents with multiple mechanisms of action.

Potential Antiviral and Other Activities

The versatility of the quinazoline scaffold extends to other therapeutic areas. For instance, N-substituted 2-aminoquinazolin-4(3H)-one derivatives have been explored as potential inhibitors of SARS-CoV-2[4]. Furthermore, a structurally related chloroxoquinoline ribonucleoside has demonstrated the ability to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme[5]. While not direct derivatives, these findings highlight the potential of the broader quinoline/quinazoline chemical space in antiviral drug discovery. The well-established broad-spectrum activities of quinazolines also suggest that derivatives of this compound could be investigated for antimicrobial, anti-inflammatory, or anticonvulsant properties.

Key Experimental Protocols for Biological Evaluation

To assess the biological potential of derivatives synthesized from this compound, a variety of in vitro and in vivo assays are employed. Below are representative protocols for evaluating anticancer activity.

In Vitro Kinase Inhibition Assay (e.g., for PAK4)

This assay is crucial for determining the direct inhibitory effect of a compound on its target kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

-

Plate Preparation: Add the test compound (derivatives of this compound) in various concentrations to the wells of a microtiter plate.

-

Reaction Initiation: Add the kinase (e.g., recombinant human PAK4), a specific substrate peptide, and ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and add a detection reagent that can quantify the amount of phosphorylated substrate or remaining ATP. This is often achieved through fluorescence, luminescence, or radioactivity-based methods.

-

Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Future Perspectives

This compound is a highly valuable scaffold for the development of novel therapeutics. The demonstrated success of its derivatives as potent and selective PAK4 inhibitors provides a strong rationale for its continued use in anticancer drug discovery. Future research should focus on:

-

Expanding the chemical diversity of derivatives through modifications at the carboxylic acid and other positions of the quinazoline ring.

-

Screening these new derivatives against a broader panel of kinases and other cancer-related targets to identify novel mechanisms of action.

-

Investigating the potential of this scaffold in other therapeutic areas, such as virology and neurology, based on the known broad-spectrum activity of quinazolines.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.

References

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00451]

- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8173874/]

- The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18473784/]

- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9279524/]

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. ResearchGate. [URL: https://www.researchgate.

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25064351/]

- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589993/]

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S221132082300130X]

- 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. DrugFuture. [URL: https://www.drugfuture.com/fda/DYN1NC1YTQ]

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [URL: https://www.mdpi.com/1422-0067/24/1/779]

- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9738437/]

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058327/]

- 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | C15H8Cl2N2O2 | CID 12211233. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12211233]

- Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. ResearchGate. [URL: https://www.researchgate.

- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [URL: https://www.researchgate.

- Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/231189033_Direct_Synthesis_of_2-Oxazolines_from_Carboxylic_Acids_Using_2-Chloro-46-dimethoxy-135-triazine_under_Mild_Conditions]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Versatility of the 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

Abstract

The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on a particularly compelling variant: the 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid core. The strategic placement of the chloro group at the 6-position, the oxo group at the 4-position, and a carboxylic acid at the 2-position creates a versatile platform for developing potent and selective therapeutic agents. We will delve into the synthetic rationale, explore its diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory applications, and provide detailed protocols and structure-activity relationship (SAR) analyses to empower researchers in their drug discovery endeavors.

The Quinazoline Core: A Foundation of Therapeutic Success

Quinazolines, heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring, are integral to numerous natural alkaloids and synthetic molecules with significant pharmacological properties.[2][3] The quinazolin-4(3H)-one core, in particular, is a recurring motif in a wide array of bioactive compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[4][5][6] This broad utility stems from the scaffold's rigid, planar structure which provides a stable framework for presenting various pharmacophoric elements to biological targets.

The subject of this guide, this compound, is a highly functionalized starting point for chemical exploration. Each substituent plays a critical role:

-

The 6-Chloro Group: This electron-withdrawing group significantly influences the electronic properties of the quinazoline ring system. In the context of kinase inhibition, for instance, the 6-chloro group can engage in crucial van der Waals interactions within the ATP-binding pocket, enhancing both potency and selectivity.[7]

-

The 4-Oxo Group: The ketone at this position is a key feature of the quinazolinone subclass and is vital for many of the observed biological activities. It often acts as a hydrogen bond acceptor, anchoring the molecule to its target protein.

-

The 2-Carboxylic Acid: This functional group provides a critical handle for derivatization. It can be readily converted into amides, esters, and other functionalities, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[7]

This unique combination of features makes this compound an exceptionally valuable starting material for the synthesis of diverse compound libraries with high potential for therapeutic innovation.

Synthesis of the Core Scaffold and its Primary Derivatives

The synthesis of this compound and its subsequent derivatization into key analogues like carboxamides is a well-established process. Understanding the rationale behind the chosen synthetic routes is crucial for efficient and successful laboratory execution.

Synthesis of the Core Intermediate: 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid

A common and effective route to the core scaffold involves the hydrolysis of its corresponding ethyl ester. This method is favored for its high yield and the relative ease of purification of the final product.

Experimental Protocol: Synthesis of 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid (1) [7]

-

Step 1: Reaction Setup: To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (6.0 g, 23.8 mmol) in a mixture of ethanol (80 mL) and water (80 mL), add sodium hydroxide (NaOH) (7.8 g, 195 mmol).

-

Expert Insight: The use of a mixed solvent system of ethanol and water ensures the solubility of both the starting ester and the sodium hydroxide, facilitating a homogenous reaction mixture. The large excess of NaOH drives the hydrolysis reaction to completion.

-

-

Step 2: Reaction Execution: Stir the reaction mixture at 78 °C in an oil bath for 1 hour.

-

Expert Insight: Heating accelerates the rate of saponification. Monitoring the reaction by thin-layer chromatography (TLC) can be performed to ensure the complete consumption of the starting material.

-

-

Step 3: Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it to a pH of 2 using a suitable acid (e.g., concentrated HCl). The product will precipitate out of the solution.

-

Expert Insight: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid. Bringing the pH to 2 ensures complete protonation.

-

-

Step 4: Purification: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the pure 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Synthesis Workflow: From Ester to Carboxylic Acid Core

Caption: General workflow for the synthesis of the core scaffold.

Derivatization to Carboxamides: A Gateway to Biological Activity

The carboxylic acid at the C-2 position is an ideal point for diversification. Conversion to carboxamides is a common strategy to introduce a wide range of substituents, enabling fine-tuning of the molecule's properties. This is particularly relevant in the development of kinase inhibitors, where the amide bond can form crucial hydrogen bonds with the hinge region of the kinase.[7]

Experimental Protocol: General Procedure for Amide Coupling

-

Step 1: Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Expert Insight: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The base neutralizes the acidic byproducts of the reaction.

-

-

Step 2: Amine Addition: Add the desired primary or secondary amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Step 3: Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and excess reagents. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.

Biological Significance and Therapeutic Applications

The this compound scaffold has been successfully employed in the development of potent inhibitors for various biological targets, leading to promising therapeutic applications.

Anticancer Activity: Potent and Selective PAK4 Inhibition

A significant application of this scaffold is in the development of inhibitors for p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival, and its overexpression is implicated in several cancers.[7]

Derivatives of this compound, particularly the 2-carboxamides, have been designed to be highly potent and selective inhibitors of PAK4.[7] One of the most promising compounds from this series, compound 31 (CZh226) , demonstrated remarkable selectivity for PAK4 over other kinases and effectively inhibited the migration and invasion of tumor cells in vitro.[7]

Mechanism of Action: PAK4 Inhibition

The 6-chloro-4-aminoquinazoline-2-carboxamide derivatives bind to the ATP-binding site of PAK4. The quinazoline core acts as a scaffold, while the 6-chloro group occupies a hydrophobic pocket, enhancing binding affinity. The 4-amino group and the 2-carboxamide functionality form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Signaling Pathway: PAK4 in Cell Motility and Invasion

Caption: Simplified PAK4 signaling pathway in cell motility.

Structure-Activity Relationship (SAR) for PAK4 Inhibitors

Systematic modification of the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold has provided valuable insights into the structural requirements for potent PAK4 inhibition.[7]

| Compound | R Group at 2-Carboxamide | PAK4 Kᵢ (µM) | PAK1 Kᵢ (µM) | Selectivity (PAK1/PAK4) |

| 11b | 1-Methyl-1H-pyrazol-3-amine | 0.016 | >10 | >625 |

| 12 | Piperidin-4-amine | 0.354 | >10 | >28 |

| 17 | 1-amino-cyclopropanecarboxamide | 0.009 | 2.140 | 238 |

| 31 | (R)-3-amino-piperidine | 0.009 | 3.110 | 346 |

| 37 | (R)-3-amino-piperidine (6-H instead of 6-Cl) | 0.017 | 1.070 | 63 |

| 38 | (R)-3-amino-piperidine (7-Cl instead of 6-Cl) | 0.006 | 0.342 | 57 |

Data sourced from Zhang et al., J. Med. Chem. 2017, 60, 12, 5095–5112.[7]

Key SAR Insights: [7]

-

6-Position: The presence of a chloro group at the 6-position is crucial for high selectivity over PAK1. Its removal (compound 37 ) or relocation to the 7-position (compound 38 ) significantly reduces selectivity.

-

2-Carboxamide: The nature of the substituent on the 2-carboxamide has a profound impact on potency. Small, cyclic amines, particularly those capable of forming favorable interactions with the solvent-exposed region of the active site, are preferred. Compound 31 , with an (R)-3-aminopiperidine moiety, emerges as a highly potent and selective inhibitor.

Antimicrobial Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[8][9] While specific studies derivatizing this compound for this purpose are less common, the broader class of 6-substituted quinazolinones has shown significant promise. For instance, various 6-bromo and 6-chloro quinazolinone derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][10]

Plausible Mechanisms of Antimicrobial Action:

The antimicrobial mechanisms of quinazolinone derivatives are not fully elucidated but are thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disruption of cell wall synthesis.

Anti-inflammatory Activity

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties.[5][11] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[12]

The presence of a halogen at the 6-position, such as chlorine or bromine, has been shown to be favorable for anti-inflammatory activity in several quinazolinone series.[11] This suggests that derivatives of this compound are promising candidates for the development of novel anti-inflammatory agents.

Logical Relationship: From Scaffold to Biological Effect

Sources

- 1. Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-o… [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 4. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Neuroprotective Biological Evaluation of Quinazolin...: Ingenta Connect [ingentaconnect.com]

- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. ujpronline.com [ujpronline.com]

- 12. benthamscience.com [benthamscience.com]

Quinazolinone Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract